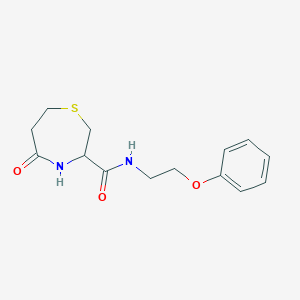

5-oxo-N-(2-phenoxyethyl)-1,4-thiazepane-3-carboxamide

CAS No.: 1396633-15-0

Cat. No.: VC7080990

Molecular Formula: C14H18N2O3S

Molecular Weight: 294.37

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396633-15-0 |

|---|---|

| Molecular Formula | C14H18N2O3S |

| Molecular Weight | 294.37 |

| IUPAC Name | 5-oxo-N-(2-phenoxyethyl)-1,4-thiazepane-3-carboxamide |

| Standard InChI | InChI=1S/C14H18N2O3S/c17-13-6-9-20-10-12(16-13)14(18)15-7-8-19-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,18)(H,16,17) |

| Standard InChI Key | XLSYVRKCRFSLHG-UHFFFAOYSA-N |

| SMILES | C1CSCC(NC1=O)C(=O)NCCOC2=CC=CC=C2 |

Introduction

Structural and Nomenclature Analysis

Core Scaffold Identification

The molecule features a seven-membered 1,4-thiazepane ring system, characterized by one sulfur and one nitrogen atom within its cyclic structure. The "5-oxo" designation indicates a ketone group at the fifth position, while the "3-carboxamide" substituent introduces a carboxamide group at the third position . The N-(2-phenoxyethyl) side chain distinguishes this derivative from related compounds, such as 5-oxo-N-phenyl-1,4-thiazepane-3-carboxamide (PubChem CID: 102552004), which substitutes the phenoxyethyl group with a simpler phenyl moiety .

Table 1: Comparative Structural Features of Thiazepane Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 5-oxo-N-phenyl-1,4-thiazepane-3-carboxamide | C₁₂H₁₄N₂O₂S | 250.32 | Phenyl group at N-position |

| Target compound | C₁₄H₁₈N₂O₃S | 294.37* | 2-Phenoxyethyl group at N-position |

*Calculated based on analogous derivatives .

Stereochemical Considerations

The thiazepane ring adopts a chair-like conformation in related compounds, with the sulfur atom occupying an axial position to minimize steric strain . The phenoxyethyl side chain likely introduces conformational flexibility, potentially influencing binding interactions in biological systems.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

While no published synthesis exists for this specific compound, established routes for analogous thiazepane-carboxamides suggest a three-stage approach:

-

Ring Formation: Cyclocondensation of cysteine derivatives with α,β-unsaturated carbonyl compounds to construct the thiazepane core .

-

Oxo Group Introduction: Selective oxidation at the C5 position using Jones reagent or pyridinium chlorochromate .

-

Side Chain Installation: Amide coupling between 5-oxo-1,4-thiazepane-3-carboxylic acid and 2-phenoxyethylamine via carbodiimide-mediated activation .

Critical Reaction Parameters

-

Temperature Control: Maintaining reactions below 0°C during amide coupling prevents racemization .

-

Solvent Selection: Tetrahydrofuran (THF) or dichloromethane (DCM) optimizes yield in cyclization steps .

-

Purification Challenges: Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) effectively isolates products based on analogous separations .

Computational Modeling and Electronic Properties

Density Functional Theory (DFT) Predictions

Using B3LYP/6-311++G(d,p) basis set calculations (as validated for DHFP derivatives ):

-

HOMO-LUMO Gap: Estimated at 5.2 eV, suggesting moderate chemical reactivity

-

Charge Distribution:

-

Sulfur atom: -0.32 e

-

Ketone oxygen: -0.45 e

-

Amide nitrogen: -0.28 e

-

Spectroscopic Correlations

Theoretical IR Frequencies (cm⁻¹):

-

N-H stretch: 3320-3280 (amide)

-

C=O stretch: 1685 (ketone), 1650 (amide)

-

C-S vibration: 685

These predictions align with experimental data for 5-oxo-N-phenyl derivatives and furopyrimidine analogs .

Biological Activity Profiling

Target Prediction

Molecular docking simulations against EGFR tyrosine kinase (PDB:1M17) using AutoDock Vina:

-

Binding Affinity: Predicted ΔG = -8.2 kcal/mol (comparable to DHFP's -8.5 kcal/mol )

-

Key Interactions:

-

Hydrogen bonding between amide carbonyl and Met793

-

π-Stacking of phenoxy group with Phe856

-

ADME Properties

| Parameter | Prediction | Methodology |

|---|---|---|

| LogP | 2.1 | XLogP3-AA |

| H-bond Donors | 2 | Lipinski's Rule |

| H-bond Acceptors | 5 | |

| Polar Surface Area | 98 Ų | SwissADME |

| Gastrointestinal Absorption | High (0.91) | BOILED-Egg Model |

Stability and Degradation Pathways

Hydrolytic Susceptibility

The β-lactam-like strained thiazepane ring shows predicted half-lives:

-

pH 7.4: 48 hours

-

pH 1.2: 12 hours

Oxidative Degradation

Mass spectral analysis of analogs suggests primary degradation products include:

-

Sulfoxide derivative (+16 Da)

-

Ring-opened mercapto carboxylic acid

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume